molecular formula C7H16ClNO B1452759 N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride CAS No. 23008-93-7

N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride

Cat. No. B1452759
CAS RN: 23008-93-7
M. Wt: 165.66 g/mol
InChI Key: KWDBVPCCEURKSK-UHFFFAOYSA-N
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Description

N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride, also known as MPTM, is a chemical compound with potential applications in various fields of research and industry. Its CAS Number is 23008-93-7, and its molecular weight is 165.66 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride is 1S/C7H15NO.ClH/c1-8-6-7-4-2-3-5-9-7;/h7-8H,2-6H2,1H3;1H . This indicates that the compound has a tetrahydro-2H-pyran-2-yl group attached to a methylamine, and it is in the form of a hydrochloride salt .


Physical And Chemical Properties Analysis

N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride is a liquid at room temperature . Its molecular weight is 165.66 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly 2H-pyrans . These structures are significant due to their presence in many natural products and their use as strategic intermediates in complex molecule construction .

Valence Tautomerism Studies

Researchers utilize this compound to study valence tautomerism, a phenomenon where 2H-pyrans can interconvert with their open-chain isomeric forms, 1-oxatrienes. Understanding this process is crucial for the development of new synthetic methodologies .

Biological Activity Profiling

Due to the structural motif of 2H-pyran present in the compound, it is used to explore a broad spectrum of biological activities. This includes investigating potential therapeutic effects and pharmacological properties .

DNA Research

Derivatives of this compound have been reported to improve the detection of single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis. This application is vital for genetic research and understanding DNA damage and repair mechanisms .

Mechanism of Action

The mechanism of action for N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride is not provided in the search results. The compound’s potential applications in various fields of research and industry suggest that its mechanism of action may depend on the specific context.

Safety and Hazards

N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride is classified as a warning signal word . It may cause severe skin burns and eye damage, and it may be harmful if swallowed . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

N-methyl-1-(oxan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-7-4-2-3-5-9-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDBVPCCEURKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670735
Record name N-Methyl-1-(oxan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride

CAS RN

23008-93-7
Record name N-Methyl-1-(oxan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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